molecular formula C15H13N3O4S B3265157 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide CAS No. 40266-14-6

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide

Cat. No.: B3265157
CAS No.: 40266-14-6
M. Wt: 331.3 g/mol
InChI Key: YZXSJPPJFPZRHV-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group attached to a benzene ring, which is further connected to a pyridine moiety and a dioxopyrrolidinyl group. The intricate arrangement of these functional groups endows the compound with distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a nucleophilic substitution reaction.

    Sulfonamide Formation: The pyridine derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.

    Attachment of the Dioxopyrrolidinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted sulfonamide derivatives

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)benzene-1-sulfonamide
  • 4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-4-yl)benzene-1-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the position of the pyridine nitrogen atom (at the 2-position) plays a crucial role in its binding interactions and overall efficacy in various applications.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-pyridin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-14-8-9-15(20)18(14)11-4-6-12(7-5-11)23(21,22)17-13-3-1-2-10-16-13/h1-7,10H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXSJPPJFPZRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide
Reactant of Route 3
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4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide
Reactant of Route 4
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide
Reactant of Route 5
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide
Reactant of Route 6
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-yl)benzene-1-sulfonamide

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